Sibiricose A4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42O19 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3 |

InChI Key |

HDKAQDYJCHFCIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Sibiricose A4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4 is a complex oligosaccharide ester isolated from the roots of Polygala species, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, drawing from available scientific literature. Detailed experimental protocols for the isolation and analysis of related compounds are presented, alongside a discussion of potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

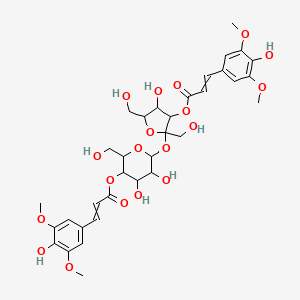

This compound is a sucrose (B13894) derivative esterified with two sinapoyl groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]. The chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |

| Molecular Weight | 754.69 g/mol | PubChem[1] |

| CAS Number | 241125-73-5 | MedChemExpress |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |

| XLogP3 | -0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 8 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 19 | PubChem (Computed) |

Biological Activities and Therapeutic Potential

While direct and extensive studies on the biological activities of purified this compound are limited, the pharmacological properties of extracts from its source plants, Polygala sibirica and Polygala tenuifolia, are well-documented. These extracts, rich in oligosaccharide esters including this compound, have demonstrated significant neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Extracts from Polygala species have been traditionally used to treat cognitive ailments. Modern pharmacological studies suggest that the active constituents, including oligosaccharide esters, may exert their neuroprotective effects through various mechanisms. These include the regulation of neurotransmitter levels, improvement of hypothalamic-pituitary-adrenal (HPA) axis function, and modulation of gut microbiota. Saponin components from Polygala tenuifolia have been shown to reduce β-amyloid accumulation, exhibit antioxidant effects, and possess anti-inflammatory properties within the central nervous system. While specific quantitative data for this compound is not available, the known activities of related compounds from the same plant source suggest its potential as a neuroprotective agent.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Extracts from Polygala sibirica have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the blockage of the MAPK/NF-κB signaling pathway. Sucrose esters isolated from other plant species have also demonstrated potent anti-inflammatory activity, suggesting that this class of compounds, including this compound, warrants further investigation for its anti-inflammatory potential.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, methodologies for the extraction of related oligosaccharide esters from Polygala species and for assessing relevant biological activities can be adapted for the study of this compound.

Isolation and Purification of Sibiricose Analogs from Polygala Species

The following is a general protocol for the isolation of oligosaccharide esters from the roots of Polygala sibirica, which can be optimized for the specific isolation of this compound.

Protocol 1: Extraction and Chromatographic Separation

-

Extraction:

-

Air-dried and powdered roots of Polygala sibirica are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.

-

-

Column Chromatography:

-

The resulting aqueous layer, enriched with polar oligosaccharide esters, is subjected to column chromatography.

-

A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

-

Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the different components.

-

-

Preparative HPLC:

-

Fractions containing the desired compounds are further purified by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Protocol 2: Measurement of Nitric Oxide Production

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

-

Nitric Oxide Measurement:

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of extracts from its source plants and related compounds, several potential pathways can be hypothesized.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Polygala extracts are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. A simplified diagram illustrating this proposed mechanism is shown below.

Diagram 1. Proposed anti-inflammatory mechanism of this compound.

Logical Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the screening and characterization of the biological activities of a natural product like this compound.

Diagram 2. Experimental workflow for bioactivity evaluation.

Conclusion and Future Directions

This compound is a structurally complex natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. While current research provides a strong rationale for its further investigation, there is a clear need for more focused studies on the purified compound. Future research should aim to:

-

Elucidate the complete physicochemical profile of this compound. This includes experimental determination of its melting point, optical rotation, and detailed solubility in various pharmaceutically relevant solvents.

-

Quantify the biological activities of pure this compound. Establishing specific IC₅₀ or EC₅₀ values in a range of in vitro assays is crucial for understanding its potency and selectivity.

-

Uncover the precise molecular mechanisms of action. Identifying the direct molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent.

-

Evaluate its efficacy and safety in preclinical animal models. In vivo studies are necessary to assess the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of this compound.

By addressing these key research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential application in the development of novel drugs for inflammatory and neurodegenerative diseases.

References

The Mechanism of Action of Sibiricose A4: A Technical Guide

Introduction

Sibiricose A4 is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. (Polygalaceae), a plant with a history of use in traditional medicine for treating inflammation and neurological conditions.[1][2][3][4][5] While research on this compound itself is limited, studies on extracts of Polygala sibirica and its other bioactive constituents, such as saponins (B1172615) and other oligosaccharide esters, have revealed significant anti-inflammatory and neuroprotective properties. This guide synthesizes the available information to propose a likely mechanism of action for this compound, focusing on its potential role in modulating inflammatory signaling pathways.

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in immune cells such as macrophages upon stimulation by pro-inflammatory triggers like lipopolysaccharide (LPS).

An ethanol (B145695) extract of Polygala sibirica has been demonstrated to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, achieved through the blockade of the MAPK/NF-κB pathway. Other compounds isolated from the Polygala genus, such as Onjisaponin B, have also been shown to inhibit the NF-κB pathway. Furthermore, other natural sucrose esters have exhibited anti-inflammatory activity by reducing the production of nitric oxide and prostaglandin E2.

The proposed mechanism involves the following steps:

-

Inhibition of NF-κB Activation: this compound may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

-

Modulation of MAPK Signaling: this compound could potentially inhibit the phosphorylation of key MAPK proteins, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The inactivation of these kinases would further contribute to the suppression of inflammatory mediator production.

The following diagram illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

References

- 1. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tmrjournals.com [tmrjournals.com]

Sibiricose A4 molecular formula and weight

Sibiricose A4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of this compound, a naturally occurring phenylpropanoid. This document includes key quantitative data, generalized experimental protocols for its isolation and characterization, and visual diagrams of relevant biochemical pathways and experimental workflows.

Core Molecular Data

This compound is a complex natural product found in plants of the Polygala genus, such as Polygala sibirica and Polygala tenuifolia[1][2]. Its core molecular and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₄H₄₂O₁₉[1][2] |

| Molecular Weight | 754.7 g/mol [1] (also cited as 754.69 g/mol ) |

| CAS Number | 241125-73-5 |

| IUPAC Name | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

| Class | Phenylpropanoids |

Biological Context: The Phenylpropanoid Pathway

This compound is synthesized in plants through the phenylpropanoid pathway. This pathway is responsible for the production of a wide variety of secondary metabolites and begins with the amino acid phenylalanine. The general flow of this pathway, which leads to the precursors of compounds like this compound, is illustrated below.

References

A Technical Guide to the Biological Activities of Polygala sibirica Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Polygala sibirica L., a perennial plant from the Polygalaceae family, has been a staple in traditional medicine, particularly in Asia, for treating a variety of ailments including insomnia, cognitive decline, and respiratory conditions.[1][2][3] The root of the plant, often used interchangeably with Polygala tenuifolia under the name "Polygalae Radix," is rich in a diverse array of phytochemicals.[2][4] These include triterpene saponins, xanthones, oligosaccharide esters, flavonoids, and polysaccharides. Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of biological activities. Extracts from P. sibirica have demonstrated significant neuroprotective, anti-inflammatory, antioxidant, and antitumor effects, among others. This technical guide provides an in-depth overview of the scientifically validated biological activities of P. sibirica extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Anti-inflammatory and Antioxidant Activity

Extracts from Polygala sibirica have shown potent anti-inflammatory and antioxidant properties. These activities are largely attributed to their high content of polyphenols and flavonoids, which can modulate key inflammatory pathways and neutralize oxidative stress.

Quantitative Data

The following table summarizes the quantitative results from studies on the anti-inflammatory and antioxidant effects of an ethanol (B145695) extract of Polygala sibirica L. var megalopha Fr. (EEP).

| Activity Assessed | Bio-marker / Assay | Concentration | Result | Reference |

| Phytochemical Content | Total Polyphenols | - | 23.50 ± 2.16 mg GAE/100 g | |

| Total Flavonoids | - | 43.78 ± 3.81 mg RE/100 g | ||

| Anti-inflammatory | Nitric Oxide (NO) Production | 100 & 150 µg/mL | Notable decrease (P<0.01 or P<0.05) | |

| Prostaglandin E2 (PGE2) | 100 & 150 µg/mL | Notable decrease (P<0.01 or P<0.05) | ||

| TNF-α mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||

| IL-1β mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||

| IL-6 mRNA Expression | 150 µg/mL | Decreased (P<0.01 or P<0.05) | ||

| Antioxidant | Intracellular ROS Production | 100 & 150 µg/mL | Decreased (P<0.01 or P<0.05) | |

| Superoxide Dismutase (SOD) | 100 & 150 µg/mL | Increased activity (P<0.01 or P<0.05) | ||

| Catalase (CAT) Activity | 100 & 150 µg/mL | Increased activity (P<0.01 or P<0.05) | ||

| Radical Scavenging | - | DPPH, OH, O₂⁻, Nitrite |

Experimental Protocols

This protocol details the methodology used to assess the anti-inflammatory effects of P. sibirica extracts on RAW264.7 mouse macrophages.

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of the P. sibirica extract (e.g., 0-200 µg/mL) for 2 hours.

-

Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to the media and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell supernatant. Determine NO concentration by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

-

Cytokine and PGE2 Measurement: Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (RT-PCR) to determine the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

Protein Expression Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated forms of p38, ERK, JNK, and IκB-α. Visualize bands using a chemiluminescence detection system.

-

NF-κB Translocation (Immunofluorescence): Fix and permeabilize cells grown on coverslips. Incubate with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Visualize the cellular localization of p65 using a fluorescence microscope.

Visualization: Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which P. sibirica extract inhibits the LPS-induced inflammatory response in macrophages. The extract blocks the phosphorylation of MAPK proteins (ERK, JNK, p38), which in turn prevents the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.

Caption: MAPK/NF-κB signaling pathway inhibition by P. sibirica extract.

Neuroprotective Activity

Polygalae Radix, which includes P. sibirica, is renowned for its application in neurological health, including improving cognitive function and providing antidepressant effects. Research indicates that its extracts can protect neurons from various insults, such as those induced by β-amyloid (Aβ), glutamate, and oxidative stress.

Quantitative Data

The following table summarizes quantitative data on the neuroprotective effects of compounds and extracts related to Polygala. Note that some data pertains to senegenin, a key saponin (B1150181) found in the plant, rather than a crude extract.

| Activity Assessed | Model System | Treatment | Concentration | Result | Reference |

| Cytoprotection | Aβ-induced cytotoxicity | Senegenin | 20 µg/mL | 23% increase in cell viability (P<0.001) | |

| Aβ-induced cytotoxicity | Senegenin | 40 µg/mL | 34% increase in cell viability (P<0.001) | ||

| Neurite Outgrowth | PC12 cells | Senegenin | 1 µg/mL | Significant increase in neurite number & length (P<0.01) | |

| PC12 cells | Senegenin | 5 µg/mL | Significant increase in neurite number & length (P<0.05) | ||

| Anti-ischemic | Ischemia in PC12 cells | Tenuifolin | - | Showed anti-ischemic effect | |

| Neuroprotection | Glutamate/Aβ toxicity | PSM-04 (extract) | - | Significant neuroprotection |

Experimental Protocol

This protocol describes a general method to evaluate the cytoprotective effect of P. sibirica extracts against neurotoxicity induced by an oxidizing agent like H₂O₂ in a neuronal cell line (e.g., SH-SY5Y or PC12).

-

Cell Culture: Culture neuronal cells in 96-well plates in the appropriate medium until they reach ~80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of P. sibirica extract for a specified period (e.g., 2-24 hours). Include a vehicle control group.

-

Induction of Injury: Expose the cells to a neurotoxic concentration of an injurious agent (e.g., H₂O₂, glutamate, or Aβ oligomers) for an appropriate duration (e.g., 4-24 hours). A control group should receive no injurious agent.

-

MTT Assay:

-

Remove the treatment medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualization: Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for investigating the biological activities of a plant extract, from preparation to specific in vitro assays.

Caption: General experimental workflow for screening P. sibirica extracts.

Antimicrobial and Antitumor Activity

While less extensively studied than its neuroprotective and anti-inflammatory effects, P. sibirica also exhibits antimicrobial and antitumor potential.

Quantitative Data

The following table presents data on the antimicrobial and anticancer activities. The antimicrobial data is for an isolated compound, highlighting an area for future research on crude extracts. Anticancer data is from a study on the broader Polygala genus, showing the potential of these plants.

| Activity Assessed | Target | Treatment | Concentration | Result | Reference |

| Antimicrobial | Staphylococcus aureus | 1,7-dihydroxy-5,6-dimethoxyxanthone | 217 µM/L | MIC | |

| Anticancer | HL-60 (Leukemia) | P. molluginifolia extract | 50 µg/mL | 83% proliferation inhibition | |

| Jurkat (Leukemia) | P. molluginifolia extract | 50 µg/mL | 78% proliferation inhibition | ||

| MDA-MB-231 (Breast) | P. molluginifolia extract | 50 µg/mL | 75% proliferation inhibition | ||

| MCF-7 (Breast) | P. molluginifolia extract | 50 µg/mL | 70% proliferation inhibition | ||

| HCT-116 (Colon) | P. molluginifolia extract | 50 µg/mL | 64% proliferation inhibition |

Experimental Protocol

This protocol outlines the MTT assay for evaluating the cytotoxic effects of P. sibirica extracts on various cancer cell lines.

-

Cell Culture: Seed cancer cells (e.g., HL-60, MCF-7, A549) and a non-tumor control cell line (e.g., Vero, HaCaT) into 96-well plates at an appropriate density. Allow cells to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the P. sibirica extract for a defined period (e.g., 24, 48, or 72 hours). Use a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., etoposide, cisplatin).

-

MTT Assay & Data Acquisition: Follow steps 4 and 5 as described in Protocol 2 .

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the extract concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Visualization: Relationship of Activities and Assays

This diagram illustrates the main biological activities of Polygala sibirica extracts and the corresponding assays used for their evaluation.

Caption: Core biological activities of P. sibirica and their assays.

Polygala sibirica is a pharmacologically significant plant with a diverse profile of biological activities. The available scientific evidence, particularly from in vitro models, strongly supports its traditional use and highlights its potential as a source for novel therapeutic agents. The extracts demonstrate robust anti-inflammatory effects by modulating the MAPK/NF-κB pathway, significant antioxidant capacity through radical scavenging and enhancement of endogenous enzyme activity, and promising neuroprotective effects against common cytotoxic insults. While further research is needed, especially in the areas of anticancer and antimicrobial activities and through in vivo validation, P. sibirica represents a valuable subject for continued investigation in drug discovery and development.

References

- 1. sibran.ru [sibran.ru]

- 2. Polygalae Radix: A review of its traditional uses, phytochemistry, pharmacology, toxicology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ecological and biological features of Polygala sibirica from the southern part of Western Siberia | Acta Biologica Sibirica [journal.asu.ru]

- 4. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance [ouci.dntb.gov.ua]

Sibiricose A4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sibiricose A4, a natural product isolated from the plant Polygala tenuifolia. While specific biological data for this compound is limited in publicly available literature, this document summarizes its known chemical properties and explores the reported biological activities of closely related compounds and extracts from its source organism. This information aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is an oligosaccharide ester. Its fundamental chemical identifiers and computed physicochemical properties are detailed below.

| Identifier | Value | Source |

| InChIKey | HDKAQDYJCHFCIH-KEVYWWLWSA-N | PubChem[1] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2--INVALID-LINK--O)O[C@]3(--INVALID-LINK--CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)CO | PubChem[1] |

A summary of its key computed physicochemical properties is provided in Table 2.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |

| Molecular Weight | 754.7 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 9 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 19 | PubChem[1] |

| Rotatable Bond Count | 14 | PubChem[1] |

Biological Activity (Inferred from Related Compounds)

Direct quantitative biological activity data for this compound is not extensively available in the current scientific literature. However, studies on extracts from Polygala tenuifolia and other isolated oligosaccharide esters provide insights into its potential therapeutic effects.

Anti-Inflammatory Activity

Extracts from Polygala tenuifolia have demonstrated significant anti-inflammatory properties. A methanol (B129727) extract and its fractions have been shown to inhibit the production of pro-inflammatory cytokines. While data for this compound is absent, a related oligosaccharide ester, 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose (B13894) ester (TCMB), showed a significant inhibitory effect on prostaglandin (B15479496) E2 (PGE₂) production with a half-maximal inhibitory concentration (IC₅₀) of 10.01 μM.

Antioxidant Activity

An oligosaccharide ester-rich fraction (YZ-OE) from the roots of Polygala tenuifolia exhibited notable in vivo antioxidant activity in a study with senescence-accelerated mice. Administration of this fraction at 50 mg/kg led to a significant increase in the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a decrease in malondialdehyde (MDA) content in both blood and liver.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the investigation of related natural products, a general workflow for assessing anti-inflammatory and antioxidant properties can be proposed.

General Workflow for a a-Inflammatory Activity Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural product like this compound.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated. However, many natural products with anti-inflammatory properties exert their effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothetical Modulation of the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a bioactive compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for biological activity, inferred from studies on related compounds from Polygala tenuifolia. The lack of specific data for this compound presents a clear opportunity for further research. Future investigations should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ or EC₅₀ values of this compound in various in vitro assays for anti-inflammatory, antioxidant, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

This technical guide serves as a starting point for researchers interested in unlocking the therapeutic potential of this compound and other related natural products.

References

Sibiricose A4: A Technical Guide to its Solubility and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala tenuifolia, is a natural product of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. Furthermore, this document explores the putative signaling pathways associated with the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, in the absence of specific data for this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound.

Solubility of this compound

A thorough review of publicly available data, including commercial supplier information and scientific literature, reveals a lack of precise quantitative solubility data for this compound in DMSO, methanol, and ethanol. While qualitative descriptions of its solubility are available, specific measurements in mg/mL or mM concentrations have not been published.

Qualitative Solubility Data

Based on available product information, this compound is generally described as being soluble in DMSO, methanol, and ethanol. However, the extent of solubility is not specified.

Quantitative Solubility Data Summary

Quantitative solubility data for this compound in the specified solvents is not currently available in the public domain. Researchers are advised to determine the solubility empirically for their specific experimental needs.

For context, a related compound, Sibiricose A5, has a reported solubility in DMSO of 100 mg/mL[1]. While this may suggest a high solubility for this compound in DMSO, this remains an assumption and should be experimentally verified.

Table 1: Summary of this compound Solubility

| Solvent | Quantitative Solubility | Qualitative Description |

| DMSO | Data not available | Soluble |

| Methanol | Data not available | Soluble |

| Ethanol | Data not available | Soluble |

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not available, standard methodologies can be employed. The following provides a general workflow for the experimental determination of solubility.

General Experimental Workflow for Solubility Assessment

Caption: General workflow for determining the solubility of a compound.

Putative Signaling Pathways of this compound

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, as a member of the triterpenoid saponin (B1150181) class of compounds, it is plausible that this compound shares mechanisms of action with other well-characterized saponins. The primary mechanisms reported for this class of compounds in cancer cells are the induction of apoptosis and cell cycle arrest[2][3][4].

Triterpenoid Saponin-Induced Apoptosis

Triterpenoid saponins have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Generalized pathways of triterpenoid saponin-induced apoptosis.

Triterpenoid Saponin-Induced Cell Cycle Arrest

Many saponins have been demonstrated to cause cell cycle arrest, often at the G1/S or G2/M phase transitions. This is typically achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs). The diagram below illustrates a generalized pathway for S-phase arrest.

Caption: A potential pathway for triterpenoid saponin-induced S-phase cell cycle arrest.[5]

Conclusion

This compound is a promising natural product that warrants further investigation. This technical guide highlights a critical gap in the existing knowledge base: the lack of quantitative solubility data in common organic solvents. It is imperative for researchers to experimentally determine these parameters to ensure the accuracy and reproducibility of their studies. While the precise molecular mechanisms of this compound remain to be elucidated, the established activities of the broader triterpenoid saponin class provide a valuable framework for initial mechanistic hypotheses, focusing on the induction of apoptosis and cell cycle arrest. Future research should aim to provide definitive quantitative solubility data and to explore the specific signaling pathways modulated by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pennogenyl saponins induce cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferative effect and cell cycle arrest induced by saponins extracted from tea (Camellia sinensis) flower in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Sibiricose A4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of Sibiricose A4 is currently limited. This document synthesizes available information on its source, the medicinal plant Polygala sibirica, and related compounds to postulate potential therapeutic avenues and molecular targets for further investigation. All presented pathways and targets for this compound are hypothetical and based on this indirect evidence.

Introduction

This compound is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. While direct pharmacological studies on this compound are not extensively available, the well-documented medicinal properties of its source plant provide a foundation for exploring its therapeutic potential. Polygala sibirica, also known as Yuan Zhi in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments, including cognitive disorders, inflammation, and cancer.[1][2][3][4][5] The plant is rich in bioactive compounds such as triterpenoid (B12794562) saponins (B1172615), xanthones, and other oligosaccharide esters, which are known to modulate multiple cellular pathways. This guide will explore the potential therapeutic targets of this compound by examining the established biological activities of extracts from Polygala sibirica and its known chemical constituents.

Postulated Therapeutic Areas and Potential Molecular Targets

Based on the pharmacological profile of Polygala sibirica and its known bioactive compounds, three primary areas of therapeutic interest for this compound are proposed: oncology, neuroprotection, and anti-inflammatory applications.

Oncology

Triterpenoid saponins, a major class of compounds found in Polygala sibirica, have demonstrated significant anti-cancer properties. A related compound, Sibiricose A3, has been noted in the context of prostate cancer research. This suggests that this compound may also possess anti-tumor activities. Potential mechanisms of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathway Modulation:

A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade . Triterpenoid saponins from various plant sources have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound could exert similar effects.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Another potential mechanism is the induction of cell cycle arrest . Triterpenoid saponins can halt cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors.

Neuroprotection

Polygala sibirica has a long history of use in traditional medicine for improving cognitive function and treating neurological disorders such as insomnia and amnesia. This suggests that its constituents, including this compound, may possess neuroprotective properties. The neuroprotective effects of Polygala species are attributed to their antioxidant and anti-inflammatory activities within the central nervous system.

Potential Mechanisms:

-

Antioxidant Activity: Related compounds, Sibiricose A5 and Sibiricose A6, have been reported to possess potent antioxidant activity. Oxidative stress is a key contributor to neurodegenerative diseases. This compound may therefore protect neurons by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.

-

Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative diseases. The anti-inflammatory properties of Polygala extracts suggest that this compound could modulate inflammatory pathways in the brain, potentially by inhibiting pro-inflammatory cytokines.

Anti-inflammatory Effects

The anti-inflammatory properties of Polygala sibirica are well-documented. This suggests that this compound may have potential as an anti-inflammatory agent. The molecular targets for this activity could involve key inflammatory mediators and signaling pathways.

Potential Signaling Pathway Modulation:

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for many anti-inflammatory compounds.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Summary of Potential Therapeutic Targets and Data

Due to the absence of direct experimental data for this compound, the following table summarizes the known biological activities and associated molecular targets of constituents from Polygala sibirica and related Sibiricose compounds. This information serves as a basis for hypothesizing the therapeutic potential of this compound.

| Compound/Extract | Biological Activity | Potential Molecular Targets/Pathways | Reference |

| Triterpenoid Saponins (from Polygala) | Anti-cancer | PI3K/Akt/mTOR pathway, Cyclins, CDKs | |

| Sibiricose A3 | Potential anti-prostate cancer | Not yet elucidated | |

| Sibiricose A5 | Antioxidant | Not yet elucidated | |

| Sibiricose A6 | Antioxidant | Not yet elucidated | |

| Polygala sibirica Extract | Neuroprotective, Anti-inflammatory, Anti-tumor | NF-κB pathway | |

| Xanthones (from Polygala sibirica) | Antioxidant, Antimicrobial | Not yet elucidated |

Proposed Experimental Protocols for Target Validation

To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols for key experiments.

In Vitro Anti-cancer Activity Assessment

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Plate cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of this compound on key proteins in signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the rich ethnobotanical history and phytochemical profile of its source, Polygala sibirica, provide a strong rationale for its investigation as a potential therapeutic agent. The preliminary data from related compounds suggest that this compound may have applications in oncology, neuroprotection, and the treatment of inflammatory conditions. Future research should focus on the systematic evaluation of this compound's biological activities through the experimental protocols outlined in this guide. Such studies are crucial to elucidate its precise mechanism of action, identify its molecular targets, and ultimately unlock its therapeutic potential for the benefit of human health.

References

Neuroprotective Effects of Sibiricose Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose compounds, a class of oligosaccharide esters primarily isolated from the roots of Polygala sibirica and Polygala tenuifolia, have emerged as promising candidates for neuroprotective therapies. Traditional Chinese medicine has long utilized these plants, known as Polygalae Radix, for their cognitive-enhancing and calming properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on their antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of Sibiricose compounds, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data on Neuroprotective Efficacy

Table 1: Neuroprotective Effects of 3,6'-disinapoyl sucrose (B13894) (DISS) on SH-SY5Y Human Neuroblastoma Cells

| Experimental Model | Compound | Concentration | Observed Effect | Reference |

| Glutamate-induced excitotoxicity | DISS | 0.6, 6, and 60 µmol/L | Dose-dependent increase in cell viability and inhibition of LDH release.[1] | [1] |

| H2O2-induced oxidative stress | DISS | > 30 µM | Protection against H2O2-induced toxicity.[1] | [1] |

| Basal cell viability | DISS | > 30 µM | Promotion of neuron cell viability.[1] | [1] |

Antioxidant Activity

Sibiricose A5 is consistently highlighted for its potent antioxidant activity, a key mechanism contributing to its neuroprotective effects.[2][3][4] While specific quantitative antioxidant assay data (e.g., DPPH, ABTS, FRAP IC50 values) for purified Sibiricose A5 are not detailed in the available literature, the general consensus supports its role as a significant antioxidant. The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Sibiricose compounds are mediated through complex intracellular signaling pathways. Research on 3,6'-disinapoyl sucrose (DISS) has identified the activation of pro-survival pathways as a key mechanism.

CREB/BDNF Signaling Pathway

DISS has been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF).[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function. The activation of CREB/BDNF signaling by DISS suggests a mechanism for enhancing neuronal resilience and promoting recovery from injury.

Caption: DISS-mediated activation of the CREB/BDNF signaling pathway.

Keap1-Nrf2-ARE Signaling Pathway

While direct evidence for Sibiricose A5 activating the Keap1-Nrf2-ARE pathway is still emerging, this pathway is a primary target for many plant-derived antioxidant and neuroprotective compounds. The pathway plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). The potent antioxidant properties of Sibiricose A5 strongly suggest its potential interaction with this critical neuroprotective pathway.

Caption: Proposed activation of the Keap1-Nrf2-ARE pathway by Sibiricose compounds.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the neuroprotective effects of Sibiricose compounds.

Cell Viability and Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the Sibiricose compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H2O2 or glutamate) to the wells (except for the control group) and incubate for the desired duration.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caption: General workflow for the MTT-based neuroprotection assay.

Antioxidant Capacity Assays

Standard assays to quantify the antioxidant activity of compounds include the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. Antioxidants that can donate electrons to the ABTS radical cation reduce it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Conclusion and Future Directions

Sibiricose compounds, particularly Sibiricose A5 and its analogues like 3,6'-disinapoyl sucrose, represent a promising class of natural products with significant neuroprotective potential. Their demonstrated antioxidant properties and ability to modulate key pro-survival signaling pathways underscore their therapeutic relevance for neurodegenerative diseases. However, to advance these compounds towards clinical application, further research is imperative. Future studies should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for the neuroprotective activity of Sibiricose compounds.

-

In-depth mechanistic studies: To definitively elucidate the interaction of Sibiricose A5 and other analogues with the Keap1-Nrf2-ARE pathway and other relevant neuroprotective pathways.

-

Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

-

In vivo efficacy studies: To validate the neuroprotective effects of isolated Sibiricose compounds in animal models of neurodegenerative diseases.

A thorough understanding of these aspects will be crucial for the successful development of Sibiricose-based therapeutics for the treatment of a range of neurological disorders.

References

In Vitro Antioxidant Properties of Sibiricose A4 and Related Compounds from Polygala sibirica

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala sibirica, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct in vitro antioxidant data for this compound remains to be fully elucidated in publicly available literature, related sucrose esters from Polygala species, such as Sibiricose A5 and Sibiricose A6, have been identified as possessing potent antioxidant properties. This technical guide provides an in-depth overview of the methodologies used to assess in vitro antioxidant activity, summarizes the available data on related compounds from Polygala sibirica, and explores the potential mechanisms of action, including the Keap1-Nrf2 signaling pathway, to inform future research and drug development efforts targeting oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a natural product found in Polygala sibirica[1][2]. The complex chemical structure of this compound, a sucrose molecule esterified with two sinapoyl groups, suggests potential for interaction with reactive oxygen species (ROS). Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The exploration of natural compounds with antioxidant potential is a critical area of research for the development of novel therapeutic agents. While direct evidence is pending, the antioxidant activity of other sucrose esters from Polygalae Radix (the dried root of Polygala tenuifolia or Polygala sibirica) has been suggested through indirect screening methods[3].

Data Presentation: Antioxidant Activity of Compounds from Polygala Species

Direct quantitative in vitro antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on extracts and other compounds from Polygala sibirica and related species provide valuable insights into the potential antioxidant capacity of this class of molecules. One study utilized an HPLC-based method to screen for compounds in Polygalae Radix that react with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3]. This approach identified several compounds with significant antioxidant activity based on the reduction of their corresponding peak areas after incubation with DPPH. Notably, this study highlighted the potent antioxidant activity of Sibiricose A5 and Sibiricose A6[3].

| Compound/Extract | Assay | Key Findings | Reference |

| Sibiricose A5 | HPLC-DPPH Screening | Identified as possessing potent antioxidant activity. | |

| Sibiricose A6 | HPLC-DPPH Screening | Identified as possessing potent antioxidant activity. | |

| Polygala sibirica Extracts | General antioxidant and biological activity studies | Extracts contain various compounds including xanthones, saponins, and sucrose esters with a range of biological activities reported. | |

| 3',6-disinapoylsucrose (DISS) | DPPH, ABTS, FRAP | Showed moderate DPPH and ABTS free radical scavenging capacity and ferric-reducing antioxidant power. |

Experimental Protocols for In Vitro Antioxidant Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed methodologies for key experiments relevant to the assessment of antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents and Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

-

Reagents and Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound (this compound) dissolved in a suitable solvent

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare serial dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.

-

Reagents and Materials:

-

Cell line (e.g., HepG2, Caco-2)

-

Cell culture medium and supplements

-

DCFH-DA solution

-

AAPH solution

-

Test compound (this compound)

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

-

Wash the cells with a suitable buffer.

-

Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).

-

Wash the cells to remove the compound and excess probe.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence at regular intervals over a set period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indirect identification of antioxidants in Polygalae Radix through their reaction with 2,2-diphenyl-1-picrylhydrazyl and subsequent HPLC-ESI-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sibiricose A4: From Discovery to a Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a sucrose (B13894) ester first isolated from the roots of Polygala sibirica, represents a class of natural products with potential for further investigation. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. While detailed biological activity and mechanistic studies on this compound are limited in the current body of scientific literature, this guide furnishes the foundational knowledge necessary for researchers initiating studies on this compound.

Discovery and History

This compound was first reported in a 1999 publication in the Journal of Natural Products by a team of researchers led by T. Miyase.[1][2][3][4][5][6][7][8] The study focused on the chemical constituents of the roots of Polygala sibirica L. (Polygalaceae), a plant used in traditional medicine.[3] In this seminal work, six new sucrose esters, designated sibiricoses A1–A6, were isolated and structurally elucidated.[1][2] This discovery was part of a broader investigation into the diverse chemical makeup of Polygala species, which are known to produce a variety of secondary metabolites, including xanthones and oligosaccharide esters.[3]

The isolation of this compound and its congeners contributed to the growing understanding of the chemical diversity of sucrose esters in the plant kingdom.[3] While the initial paper laid the groundwork for the chemical characterization of this compound, it did not delve into its biological activities. Subsequent research on the extracts of Polygala sibirica and related compounds has suggested a range of potential pharmacological effects, but specific studies on this compound remain scarce.

Physicochemical Properties of this compound

This compound is a relatively large and complex molecule with the chemical formula C34H42O19.[9] Its molecular weight is 754.7 g/mol .[9] The structural backbone of this compound is a sucrose molecule, which is a disaccharide composed of glucose and fructose (B13574) units. This sucrose core is esterified with other chemical moieties, contributing to its overall size and polarity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C34H42O19 | [9][10] |

| Molecular Weight | 754.7 g/mol | [9] |

| IUPAC Name | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | [9] |

| CAS Number | 241125-73-5 | [9][10] |

| Physical Description | Powder | [10] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [10] |

Experimental Protocols

Isolation of this compound

Diagram of a General Isolation Workflow:

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Polygala sibirica are subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract containing a mixture of phytochemicals.

-

Fractionation: The crude extract is then fractionated. This often involves solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then subjected to column chromatography, with silica gel being a common stationary phase, to further separate the components.

-

Purification: Fractions identified as containing sucrose esters, often monitored by thin-layer chromatography (TLC), are further purified. This may involve additional chromatographic techniques such as Sephadex column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound, as originally performed by Miyase et al., would have relied on a combination of spectroscopic techniques.

Diagram of a Structure Elucidation Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Polygalae Radix: review of metabolites, pharmacological activities and toxicology [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Cinnamic Acid Sugar Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemfaces.com [chemfaces.com]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Sibiricose A4

These application notes provide a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Sibiricose A4, a sucrose (B13894) ester found in plant species such as Polygala sibirica.[1] The described method is designed for the quantification and quality control of this compound in research and drug development settings. Due to the limited availability of a specific, published HPLC protocol for this compound, the following methodology is based on established analytical procedures for closely related sucrose esters, such as Sibiricose A3.[2][3][4]

Chemical Information

| Parameter | Details |

| Compound Name | This compound |

| CAS Number | 241125-73-5[5] |

| Molecular Formula | C₃₄H₄₂O₁₉ |

| Molecular Weight | 754.7 g/mol |

| Botanical Source | Polygala sibirica |

| Chemical Structure | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

Experimental Protocol

This protocol outlines the recommended starting conditions for the analysis of this compound by Reversed-Phase HPLC (RP-HPLC) with UV detection.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Setting |

| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 320 nm (based on the sinapoyl ester moieties) |

| Run Time | 30 minutes |

2.2. Mobile Phase Gradient

A gradient elution is recommended to achieve optimal separation of this compound from other components in a sample matrix.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 60 | 40 |

| 25.0 | 10 | 90 |

| 27.0 | 10 | 90 |

| 27.1 | 90 | 10 |

| 30.0 | 90 | 10 |

2.3. Preparation of Solutions

2.3.1. Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Use sonication to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.3.2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1.0 g of powdered, dried plant material. Add 25 mL of 70% ethanol (B145695) and perform ultrasonic-assisted extraction for 30 minutes at 50°C.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation data for similar compounds.

| Performance Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 5 - 20 ng/mL |

| Limit of Quantification (LOQ) | 15 - 60 ng/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Diagrams

4.1. Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

4.2. Logical Relationship for Quantification

Caption: Logical flow for the quantification of this compound.

References

¹H-NMR Characterization of Sibiricose A4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a complex oligosaccharide ester isolated from the roots of Polygala sibirica, has garnered interest within the scientific community. This document provides a detailed protocol for the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of this compound. It includes a comprehensive table of ¹H-NMR spectral data, standardized experimental procedures for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the unambiguous identification and structural confirmation of this compound, a critical step in natural product research and drug development.

Introduction

This compound is a sucrose (B13894) ester derivative that has been identified as a constituent of Polygala sibirica, a plant used in traditional medicine. The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with ¹H-NMR spectroscopy being a cornerstone for determining the precise arrangement of protons within a molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. Accurate and reproducible ¹H-NMR data is therefore essential for quality control, synthetic verification, and further investigation of the biological activities of this compound.

¹H-NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound exhibits a series of characteristic signals corresponding to its sucrose backbone and two sinapoyl ester moieties. The data presented below was obtained in Deuterated Methanol (B129727) (CD₃OD) at 500 MHz.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Sucrose Moiety | |||

| H-1 | 5.43 | d | 3.5 |

| H-2 | 3.58 | dd | 10.0, 3.5 |

| H-3 | 5.18 | t | 10.0 |

| H-4 | 3.73 | t | 10.0 |

| H-5 | 4.02 | ddd | 10.0, 5.0, 2.5 |

| H-6a | 3.82 | dd | 12.0, 2.5 |

| H-6b | 3.75 | dd | 12.0, 5.0 |

| H-1' | 4.21 | d | 12.0 |

| H-1'b | 4.11 | d | 12.0 |

| H-3' | 5.51 | d | 5.5 |

| H-4' | 4.15 | t | 5.5 |

| H-5' | 3.88 | m | |

| H-6'a | 3.78 | dd | 12.0, 3.0 |

| H-6'b | 3.71 | dd | 12.0, 5.5 |

| Sinapoyl Moieties | |||

| H-2'', H-6'' | 6.95 | s | |

| H-2''', H-6''' | 7.01 | s | |

| H-7'' | 7.68 | d | 16.0 |

| H-7''' | 7.72 | d | 16.0 |

| H-8'' | 6.45 | d | 16.0 |

| H-8''' | 6.51 | d | 16.0 |

| OMe | 3.89 | s | |

| OMe | 3.90 | s |

Note: The chemical shifts and coupling constants are based on data reported for oligosaccharide esters isolated from Polygala species and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of a this compound sample for ¹H-NMR analysis is crucial for obtaining high-quality, reproducible data.

Materials:

-

This compound (≥95% purity)

-

Deuterated methanol (CD₃OD, 99.8% D)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of CD₃OD to the vial.

-

Vortex the vial for 30 seconds to dissolve the sample completely. A clear, particulate-free solution should be obtained.

-

Carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H-NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H-NMR spectrum of this compound.

Instrument:

-

500 MHz NMR Spectrometer

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CD₃OD

-

Temperature: 298 K (25 °C)

-

Spectral Width (SWH): 12-16 ppm (e.g., 6000-8000 Hz)

-

Number of Scans (NS): 16-64 scans (depending on sample concentration)

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): 2-4 seconds

Data Processing

Standard processing procedures should be applied to the raw Free Induction Decay (FID) data to obtain the final spectrum.

Procedure:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-